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Compound of Interest

Compound Name: 3-Ethoxy-N,N-diethylaniline

Cat. No.: B042518 Get Quote

Introduction: Unveiling the Potential of a Versatile
Synthetic Building Block
In the landscape of pharmaceutical synthesis, the selection of starting materials and

intermediates is a critical determinant of efficiency, scalability, and ultimately, the economic

viability of drug manufacturing. 3-Ethoxy-N,N-diethylaniline, a seemingly unassuming

aromatic amine, has emerged as a strategic precursor in the synthesis of several high-value

active pharmaceutical ingredients (APIs). Its utility lies in its unique substitution pattern, which

allows for facile conversion into key intermediates that are otherwise challenging to synthesize.

This application note provides an in-depth technical guide for researchers, scientists, and drug

development professionals on the practical application of 3-Ethoxy-N,N-diethylaniline in

pharmaceutical synthesis, with a focus on the production of intermediates for drugs such as

Rivastigmine and Tolterodine. We will explore the underlying chemical principles, provide

detailed, field-proven protocols, and present a framework for the analytical validation of the

synthetic process.

Physicochemical Properties and Safety
Considerations
A thorough understanding of the physicochemical properties and safety profile of 3-Ethoxy-
N,N-diethylaniline is paramount for its safe handling and effective use in a laboratory or
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manufacturing setting.

Property Value Reference

CAS Number 1864-92-2 [1]

Molecular Formula C₁₂H₁₉NO [1]

Molecular Weight 193.29 g/mol [1]

Appearance Colorless to yellow liquid [2]

Boiling Point 269.5 °C at 760 mmHg [3]

Density 0.961 g/cm³ [3]

Flash Point 79.1 °C [3]

Solubility
Slightly soluble in water,

soluble in organic solvents.
[4]

Safety and Handling: 3-Ethoxy-N,N-diethylaniline is a hazardous substance and requires

careful handling in a well-ventilated fume hood.[5][6] Appropriate personal protective equipment

(PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all

times.[6][7] All waste materials should be disposed of in accordance with local regulations.[6]

Core Application: A Gateway to a Key
Pharmaceutical Intermediate
The primary application of 3-Ethoxy-N,N-diethylaniline in pharmaceutical synthesis is its role

as a precursor to m-Hydroxy-N,N-diethylaniline. This transformation is a critical step, as the

resulting aminophenol is a versatile intermediate for the synthesis of various pharmaceuticals.

[8]

De-ethylation of 3-Ethoxy-N,N-diethylaniline to m-
Hydroxy-N,N-diethylaniline
The conversion of 3-Ethoxy-N,N-diethylaniline to m-Hydroxy-N,N-diethylaniline is achieved

through a de-ethylation reaction. A robust and scalable protocol for this transformation is
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detailed in Chinese patent CN103214380A.[9]

Reaction Principle: The ether linkage in 3-Ethoxy-N,N-diethylaniline is cleaved under acidic

conditions, facilitated by an iodide salt. The protonic acid provides the acidic environment, while

the iodide ion acts as a nucleophile to attack the ethyl group, leading to the formation of ethyl

iodide and the desired m-Hydroxy-N,N-diethylaniline.

Experimental Protocol:

Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer and a reflux

condenser, add 10.0 g (0.05 mol) of 3-Ethoxy-N,N-diethylaniline, 20 g of water (as

solvent), 35 mL of phosphoric acid (0.3 mol), and 8.3 g of potassium iodide (0.05 mol).[9]

Reaction Execution: Stir the mixture magnetically and heat to 100 °C to reflux for 5 hours.[9]

Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add

81 g of a 30 wt% sodium hydroxide solution to the reaction mixture to neutralize the excess

acid and basify the solution.[9]

Extraction and Isolation: The resulting mixture is then subjected to an appropriate work-up

procedure, which typically involves extraction with an organic solvent to remove any

unreacted starting material, followed by neutralization of the aqueous phase and subsequent

extraction of the product. The final product, m-Hydroxy-N,N-diethylaniline, is obtained after

removal of the solvent.[9] The reported yield for this process is 90.9%.[9]

Causality Behind Experimental Choices:

Phosphoric Acid: A non-volatile acid is chosen to allow for heating to reflux without significant

loss of the acidic catalyst.

Potassium Iodide: The iodide ion is an excellent nucleophile for the cleavage of the ether

bond.

Aqueous Medium: The use of water as a solvent makes this process more environmentally

friendly and cost-effective for industrial-scale production.
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Visualization of the De-ethylation Workflow:

Start 3-Ethoxy-N,N-diethylaniline
Water, Phosphoric Acid, KI Reflux at 100°C for 5h Cool & Neutralize with NaOH Extract with Organic Solvent m-Hydroxy-N,N-diethylaniline

m-Hydroxyacetophenone Oxime Formation
(Hydroxylamine HCl, NaOH)

Reduction
(Al-Ni alloy) N-Methylation 3-(1-(dimethylamino)ethyl)phenol Esterification

(N-ethyl-N-methylcarbamoyl chloride) Racemic Rivastigmine Resolution (S)-Rivastigmine

Click to download full resolution via product page

Caption: Synthetic pathway to Rivastigmine.

Application in the Synthesis of Tolterodine
Tolterodine is a muscarinic receptor antagonist used to treat urinary frequency, urgency, and

incontinence. Its synthesis can be achieved from p-cresol, and involves intermediates that are

structurally related to the aminophenol derivatives discussed.

Synthesis of Racemic Tolterodine
A method for the synthesis of Tolterodine is described in Chinese patent CN103044273A. [7]

Reaction Principle: The synthesis involves the reaction of N,N-diisopropyl-3-phenyl-2-propenyl-

1-amine with p-cresol in the presence of an acid catalyst.

Experimental Protocol:

Reaction Setup: In a 250 mL three-necked flask, add N,N-diisopropyl-3-phenyl-2-propenyl-1-

amine (10 g, 0.046 mol), p-cresol (25.5 g, 0.235 mol), and phosphoric acid (42.6 g, 0.165

mol). [7]2. Reaction Execution: Heat the mixture to 110 °C and react for 4 hours. [7]3. Work-

up: After completion, the reaction mixture is cooled, and toluene and water are added. The

pH is adjusted to 9.5 with an alkali solution, and the layers are separated to yield racemic

Tolterodine. [7]4. Resolution: The racemic mixture is then resolved using L-(+)-tartaric acid to

obtain the active (R)-enantiomer. [5] Visualization of Tolterodine Synthesis Workflow:

Start N,N-diisopropyl-3-phenyl-2-propenyl-1-amine
p-cresol, Phosphoric Acid Heat at 110°C for 4h Cool, Add Toluene & Water, Adjust pH Racemic Tolterodine Resolution with L-(+)-tartaric acid (R)-Tolterodine
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Caption: Workflow for the synthesis of Tolterodine.

Conclusion: A Versatile Intermediate for
Pharmaceutical Innovation
3-Ethoxy-N,N-diethylaniline serves as a valuable and versatile starting material in the

synthesis of key pharmaceutical intermediates, most notably m-Hydroxy-N,N-diethylaniline.

This intermediate provides a gateway to the efficient synthesis of a range of active

pharmaceutical ingredients, including Rivastigmine and Tolterodine. The protocols and

synthetic strategies outlined in this application note, grounded in published patents and

scientific literature, offer a robust framework for researchers and drug development

professionals. By understanding the underlying chemical principles and adhering to rigorous

experimental procedures, the full potential of 3-Ethoxy-N,N-diethylaniline as a strategic

building block in pharmaceutical synthesis can be realized, contributing to the development of

life-changing medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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